2-Phenoxyethyl phenoxyacetate
Description
2-Phenoxyethyl phenoxyacetate is an ester derivative of phenoxyacetic acid, characterized by a phenoxyethyl group linked to a phenoxyacetate moiety. This compound is part of a broader class of phenoxyacetic acid derivatives, which are studied for their diverse biological activities, including antimicrobial, anticancer, and hypolipidaemic properties. Its structure enables interactions with biological targets such as enzymes and DNA, depending on substituent positioning and electronic properties .
Properties
CAS No. |
5421-29-4 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-phenoxyethyl 2-phenoxyacetate |
InChI |
InChI=1S/C16H16O4/c17-16(13-20-15-9-5-2-6-10-15)19-12-11-18-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI Key |
NNGMJYKCCVEABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxyethyl phenoxyacetate can be synthesized through the esterification reaction between 2-phenoxyethanol and phenoxyacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl phenoxyacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-phenoxyethanol and phenoxyacetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenolic and carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and phenoxyacetic acid.
Oxidation: Phenolic and carboxylic acid derivatives.
Substitution: Various substituted phenoxyethyl phenoxyacetate derivatives.
Scientific Research Applications
2-Phenoxyethyl phenoxyacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. It may also interact with enzymes and proteins, leading to inhibition or modulation of their activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Cytotoxicity and Antimicrobial Activity of Selected Compounds
Enzyme Affinity and Metabolic Pathways
Enzyme interactions vary with halogenation and alkyl chain length:
- Non-Halogenated Phenoxyacetates: Exhibit lower enzyme affinity (e.g., Km = 0.8 mM for phenoxyacetate in Pseudomonas putida mandelate pathway enzymes) compared to halogenated analogues like 2,4-D (Km = 0.02 mM) .
- 2-Phenoxypropionate: Higher Km (1.5 mM) than 2-(2,4-dichlorophenoxy)propionate (Km = 0.1 mM), indicating reduced catalytic efficiency for non-halogenated derivatives .
Table 2: Enzyme Kinetic Parameters for Phenoxyacetate Derivatives
| Compound | Km (mM) | Catalytic Efficiency (kcat/Km) |
|---|---|---|
| Phenoxyacetate | 0.8 | Low |
| 2,4-Dichlorophenoxyacetate | 0.02 | High |
| 2-Phenoxypropionate | 1.5 | Very low |
Hypolipidaemic and Antiplatelet Activities
- Nitro-Substituted Derivatives (e.g., Compound 2) : Reduce total cholesterol and LDL levels by 40–50% in hyperlipidaemic mice at 50 mg/kg .
- Methoxy-Substituted Derivatives (e.g., Compound 3) : Inhibit ADP-induced platelet aggregation by 60–70%, highlighting dual hypolipidaemic and antiplatelet effects .
Physical-Chemical Properties
- Allyl Phenoxyacetate: Density = 1.102 g/mL; molecular weight = 192.21 g/mol .
- Ethyl 2-(2-Acetylphenoxy)acetate: Molecular weight = 222.24 g/mol; synthesized via esterification routes .
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